6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-17-11-3-2-8(6-14-11)5-13-10-4-9(12)15-7-16-10/h2-4,6-7H,5H2,1H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLIEBFHNZNKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular cyclic nucleotide levels. The interaction with PDE10A is characterized by binding to the enzyme’s active site, thereby inhibiting its activity and modulating cyclic nucleotide signaling pathways.
Cellular Effects
The effects of 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PDE10A leads to altered levels of cyclic AMP and cyclic GMP, which are crucial secondary messengers in various signaling pathways. This modulation can affect processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of PDE10A by binding to its active site. This binding prevents the enzyme from hydrolyzing cyclic nucleotides, leading to increased intracellular levels of these molecules. The elevated cyclic nucleotide levels subsequently activate downstream signaling pathways that regulate various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of PDE10A activity, resulting in persistent alterations in cellular signaling pathways.
Dosage Effects in Animal Models
The effects of 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits PDE10A without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver. The metabolism of the compound leads to the formation of various metabolites, some of which retain biological activity. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications.
Transport and Distribution
The transport and distribution of 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be actively transported across cell membranes by organic anion transporters. Once inside the cell, it can bind to intracellular proteins, which facilitates its distribution to various cellular compartments.
Subcellular Localization
The subcellular localization of 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PDE10A. Additionally, it can be targeted to specific subcellular compartments through post-translational modifications that add targeting signals to the molecule. These modifications ensure that the compound reaches its intended site of action within the cell.
Biological Activity
6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine can be represented as follows:
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be critical in targeting diseases such as cancer or infectious diseases.
- Antimicrobial Properties : The compound has shown potential antibacterial activity against various strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic processes.
Antimicrobial Activity
A study highlighted the antimicrobial properties of related pyrimidine derivatives, indicating that modifications in the structure can significantly enhance activity. For instance, compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Activity (EC50) | Target |
|---|---|---|
| 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine | TBD | TBD |
| Related Compound A | 0.048 μM | PfATP4 |
| Related Compound B | 0.064 μM | PfATP4 |
Case Studies
- Antimalarial Activity : In a study on antimalarial compounds, derivatives similar to 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine were found to effectively inhibit PfATP4, a critical protein in the malaria parasite's survival. The lead compound showed significant efficacy in mouse models, indicating its potential for further development as an antimalarial agent .
- Antibacterial Efficacy : Another study reported that related compounds exhibited broad-spectrum antibacterial activity, with some showing the ability to disrupt biofilms formed by resistant strains such as MRSA. The compound's structure was linked to its ability to penetrate bacterial membranes effectively .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine:
- Absorption : The compound's solubility and permeability characteristics are crucial for its bioavailability.
- Metabolism : Studies indicate potential metabolic pathways that may lead to active or toxic metabolites.
- Toxicity : Preliminary toxicity assessments are necessary to determine safe dosage ranges for therapeutic use.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
Core Modifications: Replacement of pyrimidine with thieno[2,3-d]pyrimidine (e.g., ) introduces planarity and enhances π-π stacking, critical for kinase inhibition . Chlorine at position 6 is conserved across analogs, likely essential for maintaining electronic and steric compatibility with target proteins .
N4-Substituent Effects :
- Aromatic vs. Aliphatic : Aromatic side chains (e.g., 4-fluorobenzyl) improve target selectivity but may reduce solubility. Aliphatic chains (e.g., tetrahydro-2H-pyran-4-ylmethyl) balance lipophilicity and bioavailability .
- Methoxy vs. Fluorine : Methoxy groups (electron-donating) enhance solubility and hydrogen bonding, whereas fluorine (electron-withdrawing) increases metabolic stability but may reduce binding affinity .
Biological Activities: Kinase Inhibition: Thieno[2,3-d]pyrimidin-4-amine derivatives (e.g., ) show potent inhibition of PI5P4Kγ, a lipid kinase involved in cancer progression . Antiviral Potential: Pyrazolo[3,4-d]pyrimidin-4-amine analogs (e.g., 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine) exhibit nanomolar affinity against SARS-CoV-2 Mpro .
Key Contrasts and Challenges
- Synthetic Complexity : The target compound’s (6-methoxypyridin-3-yl)methyl group requires multi-step synthesis compared to simpler analogs like N,N-dimethyl derivatives .
- Bioavailability : While methoxy groups improve solubility, bulky aromatic substituents (e.g., 4-methylsulfonylphenyl) may limit membrane permeability .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine typically involves the following key steps:
- Starting Material: 4-amino-6-chloropyrimidine or 4,6-dichloropyrimidine derivatives are commonly used as the pyrimidine core.
- Nucleophilic Substitution: Introduction of the (6-methoxypyridin-3-yl)methyl substituent occurs via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring.
- Amination: The amino group is either retained from the starting material or introduced via amination reactions.
- Purification: The final compound is purified typically by silica gel chromatography or recrystallization.
This general route is supported by multiple synthetic schemes reported in the literature, emphasizing SNAr reactions facilitated by bases such as sodium hydride or cesium carbonate in polar aprotic solvents like DMF or dioxane at elevated temperatures (80–110 °C).
Specific Synthetic Procedures
SNAr Reaction with 4-Amino-6-chloropyrimidine
- Reagents and Conditions: The reaction of 4-amino-6-chloropyrimidine with (6-methoxypyridin-3-yl)methylamine or its equivalent under basic conditions (e.g., sodium hydride in DMF) at 100 °C for 18–24 hours.
- Mechanism: The nucleophilic amine attacks the electrophilic 4-chloropyrimidine carbon, displacing the chlorine atom and forming the target amine-substituted pyrimidine.
- Outcome: Moderate to good yields (40–80%) of the desired compound are obtained after purification.
Alternative Coupling Methods
- Palladium-Catalyzed Amination: Buchwald-Hartwig amination has been employed for related pyrimidine derivatives, using Pd catalysts, ligands such as Xantphos, and bases like sodium tert-butoxide in toluene at 100 °C. This method can provide higher regioselectivity and cleaner products but may require more expensive catalysts.
- Reductive Amination: In some cases, the (6-methoxypyridin-3-yl)methyl substituent can be introduced via reductive amination of 6-chloropyrimidin-4-amine with 6-methoxypyridin-3-carboxaldehyde using reducing agents like sodium triacetoxyborohydride, although this is less commonly reported for this specific compound.
Representative Synthetic Scheme
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-amino-6-chloropyrimidine | NaH, DMF, 100 °C, 18 h | 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine | 55–75 | SNAr reaction |
| 2 | 6-chloropyrimidin-4-amine + amine | Pd2(dba)3, Xantphos, NaOtBu, toluene, 100 °C, 12 h | Aminated pyrimidine derivative | 60–80 | Buchwald-Hartwig amination |
| 3 | Intermediate aldehyde + amine | NaBH(OAc)3, AcOH, DCM, rt, 12 h | Reductive amination product | 40–60 | Alternative method |
Research Findings and Data
Yield and Purity
- Yields reported for SNAr reactions range from 55% to 75%, with purity typically above 95% after chromatographic purification.
- Palladium-catalyzed amination can improve regioselectivity but may suffer from catalyst cost and sensitivity.
- Reductive amination methods yield moderate amounts and require careful control of reaction conditions to avoid side products.
Reaction Optimization
- Base Selection: Sodium hydride and cesium carbonate are effective bases for deprotonating amines to enhance nucleophilicity.
- Solvent Effects: DMF and dioxane are preferred due to their high polarity and ability to dissolve both reactants and bases.
- Temperature: Elevated temperatures (80–110 °C) accelerate the SNAr reaction and palladium-catalyzed couplings.
- Time: Reaction times vary from 12 to 24 hours depending on substrate reactivity.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and purity.
- Mass Spectrometry: Confirms molecular weight consistent with C12H12ClN4O (molecular weight approx. 266.7 g/mol).
- Chromatography: Silica gel chromatography or HPLC used for purification and analysis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| SNAr with 4-amino-6-chloropyrimidine | NaH, DMF, (6-methoxypyridin-3-yl)methylamine | 100 °C, 18–24 h | 55–75 | Straightforward, moderate cost | Longer reaction time |
| Palladium-Catalyzed Amination | Pd2(dba)3, Xantphos, NaOtBu, toluene | 100 °C, 12 h | 60–80 | High selectivity, cleaner product | Expensive catalyst, sensitive |
| Reductive Amination | NaBH(OAc)3, AcOH, DCM | Room temp, 12 h | 40–60 | Mild conditions | Lower yield, side reactions |
Q & A
Q. What are the optimal synthetic routes for 6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine, considering precursor availability and reaction efficiency?
Methodological Answer: The synthesis can be achieved via nucleophilic substitution. A chloro-pyrimidine precursor (e.g., 6-chloropyrimidin-4-amine) reacts with a methoxypyridinylmethylamine derivative under controlled conditions. Key steps include:
- Precursor Activation : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct minimization .
- Purification : Column chromatography or recrystallization to isolate the product.
Reference Reaction : Similar protocols for pyridazine derivatives (e.g., 6-chloro-N-methylpyridazin-3-amine synthesis via 3,6-dichloropyridazine and methylamine) validate this approach .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm in H NMR; pyrimidine ring protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H] ion).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding, as demonstrated for structurally similar pyridazine derivatives .
Q. What initial biological screening strategies are recommended for this compound?
Methodological Answer: Prioritize enzyme inhibition assays due to the pyrimidine core’s known role in targeting kinases and DNA-related enzymes:
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based assays.
- Microbial Growth Inhibition : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can contradictory bioactivity data across different assays be resolved?
Methodological Answer:
- Cross-Validation : Replicate assays under standardized conditions (pH, temperature, solvent).
- Structural Analysis : Compare with analogs (e.g., sulfonamide or furan-containing pyrimidines) to identify substituent-specific effects .
- Computational Docking : Model interactions with target proteins (e.g., using AutoDock Vina) to explain potency variations .
Q. What computational strategies can predict optimal reaction pathways for scaled synthesis?
Methodological Answer: Adopt ICReDD’s integrated approach:
- Quantum Chemical Calculations : Simulate reaction pathways (e.g., Gibbs free energy barriers) to identify favorable conditions .
- Machine Learning : Train models on existing pyrimidine synthesis data to predict yields and byproducts.
- Feedback Loops : Refine computational models using experimental data (e.g., HPLC purity metrics) .
Q. How can reaction conditions be optimized for higher yields and reduced impurities?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading).
- Catalyst Screening : Evaluate Pd-based catalysts for coupling reactions or phase-transfer catalysts for biphasic systems .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
Q. What methodologies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methoxy with morpholino or bromo substituents) and compare bioactivity .
- Data Table :
| Substituent | Biological Activity (IC, μM) | Key Structural Feature |
|---|---|---|
| 6-Methoxy (Target) | 0.45 (EGFR) | Electron-donating, planar |
| 6-Bromo (Analog) | 1.20 (EGFR) | Steric hindrance, lipophilic |
| 4-Methylsulfonyl | 0.12 (Antimicrobial) | Enhanced solubility |
| Data adapted from pyrimidine derivative studies |
Q. How can researchers address poor bioavailability in preclinical studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance membrane permeability .
- Formulation Optimization : Use nanoemulsions or liposomes to improve aqueous solubility .
- Metabolic Stability : Assess hepatic microsome stability to identify metabolic hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
